Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-25-20(23)17-12(2)21-15-6-5-7-16(22)19(15)18(17)13-8-10-14(24-3)11-9-13/h8-11,18,21H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWLPRVCZKURKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which is a multi-component reaction involving the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the phenyl ring, ester group, or additional functional moieties, leading to distinct physicochemical and biological profiles:
Table 1: Substituent Effects on Properties
- Ester Group Impact: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability .
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound and B8 contributes to electron-rich systems, favoring interactions with hydrophobic enzyme pockets. Hydroxyl or bromo substituents (e.g., ) increase polarity and hydrogen-bonding capacity .
Biological Activity
Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 161374-07-8
1. Antimicrobial Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance, a study demonstrated the antibacterial effects of polyhydroquinoline derivatives against various strains of bacteria including Escherichia coli and Bacillus subtilis . The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and leading to cell death.
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results showed that derivatives exhibited antioxidant activity ranging from 70% to 98%, indicating significant potential for use in formulations aimed at reducing oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of hexahydroquinoline derivatives. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory conditions . This suggests a promising role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammation and microbial resistance.
- Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and subsequent cell lysis.
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various polyhydroquinoline derivatives against standard bacterial strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Derivative A | 32 | E. coli |
| Derivative B | 16 | B. subtilis |
Case Study 2: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of synthesized derivatives, it was found that the most effective compounds demonstrated IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
| Compound | IC50 (µg/mL) | Standard Comparison |
|---|---|---|
| Derivative C | 25 | Ascorbic Acid (40) |
| Derivative D | 15 | Trolox (30) |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of 4-methoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate as a nitrogen source. This forms an enamine intermediate.
- Step 2 : Cyclization with cyclohexanone derivatives under acidic or thermal conditions to construct the hexahydroquinoline core .
- Step 3 : Substituent-specific modifications (e.g., esterification or alkylation) to introduce the 2-methyl and 4-(4-methoxyphenyl) groups . Key factors : Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (80–120°C) significantly impact cyclization efficiency. Catalysts like p-toluenesulfonic acid (PTSA) improve yields by 15–20% .
Q. How is the structural conformation of this compound validated, and what techniques are critical for resolving stereochemical ambiguities?
Structural characterization employs:
- NMR Spectroscopy : and NMR identify substituent positions and confirm the bicyclic framework. For example, the 5-oxo group shows a carbonyl signal at δ 195–205 ppm in NMR .
- X-ray Crystallography : Resolves stereochemistry at C4 and C5 positions. The cyclohexanone ring typically adopts a half-chair conformation, while the methoxyphenyl group lies in a pseudo-axial orientation .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at 1720–1740 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity, and how are potency metrics interpreted?
Common assays include:
- Enzyme Inhibition : IC values against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric methods. For example, derivatives with 4-methoxyphenyl groups show COX-2 inhibition at IC = 1.2–3.5 μM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC values compared to reference drugs like doxorubicin . Interpretation : Low μM-range activity suggests therapeutic potential, but requires further pharmacokinetic profiling .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-methoxyphenyl vs. halogenated analogs) modulate biological activity?
Substituent effects are analyzed via:
- Structure-Activity Relationship (SAR) Studies : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets (e.g., COX-2). Fluorinated analogs show increased metabolic stability but reduced solubility .
- Computational Modeling : Docking simulations (AutoDock Vina) reveal that 4-methoxyphenyl forms π-π interactions with Tyr385 in COX-2, while halogenated derivatives exhibit stronger van der Waals contacts . Contradictions : Chlorine substituents may increase potency but also toxicity (e.g., hepatocyte viability <50% at 10 μM) .
Q. What strategies resolve discrepancies in reported biological data across structurally similar analogs?
Discrepancies arise from:
- Assay Variability : Normalize data using internal controls (e.g., celecoxib for COX-2) and standardized protocols (e.g., ATP levels in cytotoxicity assays) .
- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Solubility Limits : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Mechanistic studies employ:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
- Metabolomics : LC-MS/MS profiles changes in metabolites (e.g., arachidonic acid pathways) to map downstream effects .
- Cryo-EM : Resolves binding conformations with target proteins at near-atomic resolution .
Methodological Considerations
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-Temperature Quenching : Halt reactions at –20°C to prevent degradation of enamine intermediates .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during cyclization .
Q. What analytical workflows validate compound identity in mixtures or biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
